Rauvoyunine A

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Rauvoyunine A involves the development of a synthetic route for the core scaffold of rauvomines . This includes an abnormal sarpagine-type backbone without the C20-methylene substitution . The E-ring annulation was achieved by a TiCl4-catalyzed Mukaiyama-Aldol reaction with a moderate yield of 70% .Molecular Structure Analysis

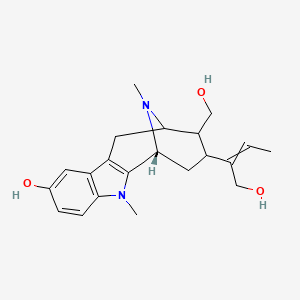

The molecular structure of Rauvoyunine A was elucidated on the basis of extensive spectroscopic analysis . The molecular formula of Rauvoyunine A is C21H28N2O3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Rauvoyunine A include a TiCl4-catalyzed Mukaiyama-Aldol reaction . This reaction was used to achieve the E-ring annulation in the core scaffold of rauvomines .Physical And Chemical Properties Analysis

Rauvoyunine A is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The molecular weight of Rauvoyunine A is 356.46 g/mol .Applications De Recherche Scientifique

Origin and Structure

Rauvoyunine A is a rare tetracyclic macroline-type indole alkaloid . It was isolated from the aerial parts of Rauvolfia yunnanensis . The structure of Rauvoyunine A was elucidated on the basis of extensive spectroscopic analysis .

Related Compounds

Rauvoyunine A is related to a group of compounds known as rauvotetraphyllines A–E . These compounds, along with eight known analogues, were isolated from the aerial parts of Rauvolfia tetraphylla .

Potential Therapeutic Properties

The Rauvolfia genus, which includes the species Rauvolfia yunnanensis from which Rauvoyunine A is derived, is known to produce novel heterocyclic alkaloids with monoterpene indole skeletons . These compounds have attracted great interests from biological and therapeutic aspects, due to their potential anticancer, antimalarial, antihypertensive, and sedative properties .

Ongoing Research

Research is ongoing to explore the bioactive indole alkaloids from Chinese species of Rauvolfia, with particular attention to the monoterpene indole constituents . This research could potentially reveal more about the properties and applications of Rauvoyunine A.

Safety and Hazards

Mécanisme D'action

Rauvoyunine A is a rare tetracyclic macroline-type indole alkaloid isolated from the aerial parts of Rauvolfia yunnanensis . Despite its rarity, this compound has attracted significant interest due to its potential therapeutic properties. This article aims to provide a comprehensive review of the mechanism of action of Rauvoyunine A, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Propriétés

IUPAC Name |

(1R)-14-(1-hydroxybut-2-en-2-yl)-13-(hydroxymethyl)-3,16-dimethyl-3,16-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4(9),5,7-tetraen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3/c1-4-12(10-24)14-8-20-21-16(9-19(22(20)2)17(14)11-25)15-7-13(26)5-6-18(15)23(21)3/h4-7,14,17,19-20,24-26H,8-11H2,1-3H3/t14?,17?,19?,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUBAGBLECQLMD-VOFIEHIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(CO)C1CC2C3=C(CC(C1CO)N2C)C4=C(N3C)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC=C(CO)C1C[C@@H]2C3=C(CC(C1CO)N2C)C4=C(N3C)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of discovering new indole alkaloids like Rauvoyunine A from the Rauvolfia yunnanensis plant?

A: The Rauvolfia genus is well-known for producing a variety of biologically active indole alkaloids with medicinal properties. [] The discovery of three new indole alkaloids, including Rauvoyunine A, from Rauvolfia yunnanensis is significant for several reasons:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.